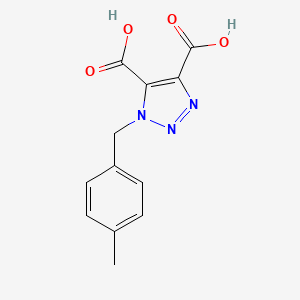
1-(4-methylbenzyl)-1H-1,2,3-triazole-4,5-dicarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-(4-methylbenzyl)-1H-1,2,3-triazole-4,5-dicarboxylic acid” is a complex organic molecule. It contains a triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . The 4-methylbenzyl group is a common substituent in organic chemistry, known for its stability and reactivity .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as 1,2,3-triazole derivatives have been synthesized using click reactions . This involves the reaction of azides with alkynes to form a triazole ring .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The 1,2,3-triazole ring and the carboxylic acid groups would contribute to the polarity of the molecule .Chemical Reactions Analysis
Reactions at the benzylic position (the carbon atom attached to the benzene ring) are common in organic chemistry . The presence of the triazole ring and carboxylic acid groups could also influence the reactivity of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of polar groups like carboxylic acid could increase its solubility in polar solvents .科学的研究の応用
Synthesis and Biological Evaluation
Researchers have developed novel compounds derived from triazole derivatives, including those similar to “1-(4-methylbenzyl)-1H-1,2,3-triazole-4,5-dicarboxylic acid,” for potential antimicrobial applications. For instance, a study synthesized a series of 1,4-disubstituted 1,2,3-triazole derivatives, evaluating them for antimicrobial activities against various bacterial and fungal strains. The compounds exhibited moderate to good activities, highlighting their potential as antimicrobial agents (Jadhav et al., 2017).
Chemical Synthesis and Reactivity
Another aspect of research focuses on the synthesis of 1,2,3-triazole derivatives through metal-free multi-component reactions. This approach enables the formation of 1,5-disubstituted 1,2,3-triazoles from primary amines, ketones, and azides, demonstrating the versatility and reactivity of triazole compounds in synthesizing heterocyclic aromatic structures. Additionally, the antibacterial and antifungal activities of these products were tested, showing promising results (Vo, 2020).
Structural Analysis and Properties
The structural analysis of triazole derivatives, including those with substituted benzyl groups, provides insights into their chemical properties. For example, the study of three 1,2,4-triazole derivatives revealed their molecular structures and interactions, such as intermolecular hydrogen bonds and weak pi-pi stacking, which could influence their chemical reactivity and potential applications in material science or as pharmaceutical intermediates (Yilmaz et al., 2005).
作用機序
Target of Action
It’s known that 1,2,3-triazoles derivatives have a wide spectrum of medicinal applications against several malignant cells, microorganisms, viruses, and their preventive actions are resistant to various enzymes .
Mode of Action
It’s known that 1,2,3-triazoles and their derivatives interact with various biological and pharmacological targets due to their specificity, reliability, and biocompatibility . They exhibit numerous biological activities such as anti-proliferative, anti-HIV, anti-inflammation, antimicrobial, anticonvulsant, anti-leishmanial, anti-trypanosomal, etc .
Biochemical Pathways
It’s known that 1,2,3-triazoles and their derivatives exhibit numerous biological activities and can interact with a wide range of biomolecular targets .
Pharmacokinetics
1,2,3-triazole-based scaffolds are known for their immense chemical reliability, effective dipole moment, capability of hydrogen bonding, and aromatic character, which enhances their aptitude and solubility to interact with biomolecular targets as well as high stability to metabolic degradation .
Result of Action
It’s known that 1,2,3-triazoles and their derivatives exhibit numerous biological activities such as anti-proliferative, anti-hiv, anti-inflammation, antimicrobial, anticonvulsant, anti-leishmanial, anti-trypanosomal, etc .
Action Environment
It’s known that 1,2,3-triazole-based scaffolds have several convenient attributes such as immense chemical reliability (generally inactive to basic or acidic hydrolysis and reducing and oxidizing reactions even at higher temperature), which may suggest their stability in various environmental conditions .
生化学分析
Biochemical Properties
1-(4-methylbenzyl)-1H-1,2,3-triazole-4,5-dicarboxylic acid belongs to the class of 1,2,3-triazoles . These compounds are known for their wide spectrum of medicinal applications against several malignant cells, microorganisms, viruses, and their preventive actions are resistant to various enzymes
Cellular Effects
Given the broad biological activities of 1,2,3-triazoles, it is plausible that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . Further experimental studies are needed to elucidate these effects.
Molecular Mechanism
The molecular mechanism of action of this compound is not well-defined. As a 1,2,3-triazole derivative, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Specific molecular targets and mechanisms remain to be identified.
Metabolic Pathways
Given the compound’s structure, it may undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation
特性
IUPAC Name |
1-[(4-methylphenyl)methyl]triazole-4,5-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O4/c1-7-2-4-8(5-3-7)6-15-10(12(18)19)9(11(16)17)13-14-15/h2-5H,6H2,1H3,(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVYCIFWQKFLFMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=C(N=N2)C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
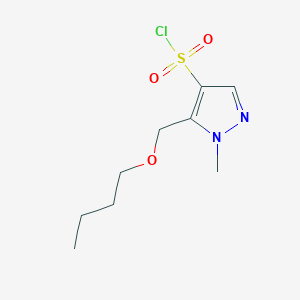
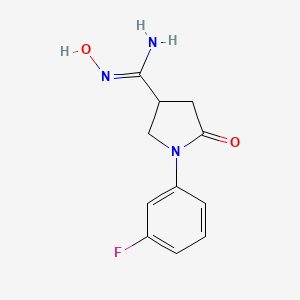
![1'-(Pyrazine-2-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2819358.png)
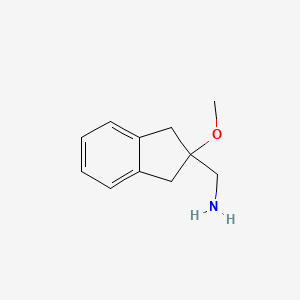
![1-(4,6,7,8-Tetrahydrothieno[3,2-c]azepin-5-yl)prop-2-en-1-one](/img/structure/B2819362.png)
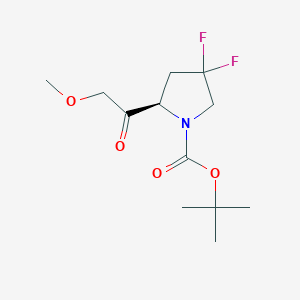
![1-[3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-3-(2-bromophenyl)propan-1-one](/img/structure/B2819365.png)
![8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octane](/img/structure/B2819367.png)
![4-[(2S)-2-[(4-Cyclopropyltriazol-1-yl)methyl]pyrrolidine-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2819370.png)
![Dimethyl 1-[2-(1,2-dimethylindol-3-yl)-2-oxoethyl]triazole-4,5-dicarboxylate](/img/structure/B2819371.png)

![N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)-N2-methyloxalamide](/img/structure/B2819373.png)
![2-[2-(6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2819375.png)

